
Cletoquine-d4-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cletoquine-d4-1 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Cletoquine molecule. This process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions . The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature, but it generally involves deuteration techniques that affect the pharmacokinetic and metabolic profiles of the compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar deuteration processes used in laboratory settings but scaled up for mass production. This involves the use of deuterated reagents and catalysts under controlled conditions to ensure the consistent incorporation of deuterium atoms into the Cletoquine molecule .
Chemical Reactions Analysis
Types of Reactions
Cletoquine-d4-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The compound can undergo reduction reactions, altering its chemical structure.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated metabolites, while reduction could produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Cletoquine-d4-1 has several scientific research applications, including:
Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of Cletoquine and its derivatives
Biology: Employed in molecular docking studies to understand its interaction with viral proteins, such as those of the chikungunya virus
Medicine: Investigated for its potential antimalarial effects and its ability to treat autoimmune diseases
Industry: Utilized in the development of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
Cletoquine-d4-1 exerts its effects by targeting specific molecular pathways. As a derivative of Hydroxychloroquine, it is believed to interfere with the replication of certain viruses, such as the chikungunya virus, by inhibiting viral protein synthesis . Additionally, its antimalarial properties are attributed to its ability to disrupt the heme detoxification process in Plasmodium parasites .
Comparison with Similar Compounds
Similar Compounds
Hydroxychloroquine: The parent compound of Cletoquine, widely used for its antimalarial and immunomodulatory effects
Chloroquine: Another related compound with similar antimalarial properties
Desethylhydroxychloroquine: The non-deuterated form of Cletoquine-d4-1, also an active metabolite of Hydroxychloroquine
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in drug development and research, providing insights into the metabolic pathways and interactions of Cletoquine and its derivatives .
Properties
Molecular Formula |
C16H22ClN3O |
|---|---|
Molecular Weight |
311.84 g/mol |
IUPAC Name |
2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]amino]ethanol |
InChI |
InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/i2D2,7D2 |
InChI Key |
XFICNUNWUREFDP-BRVWLQDISA-N |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCCO |
Canonical SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
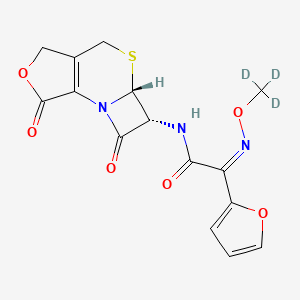

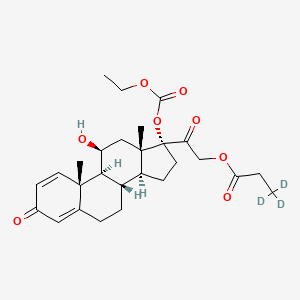
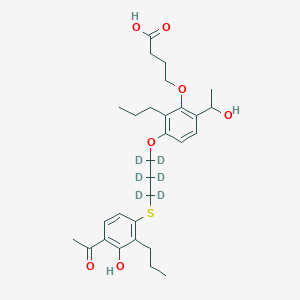
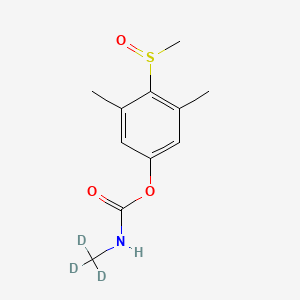

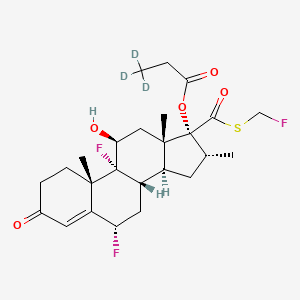
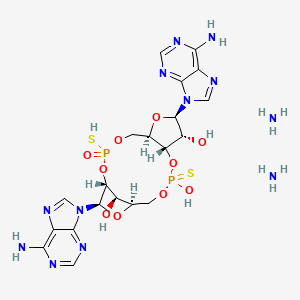
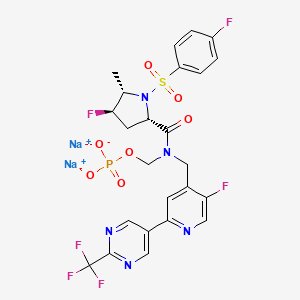
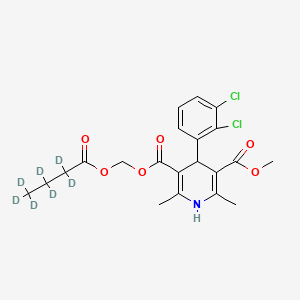
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B12421999.png)
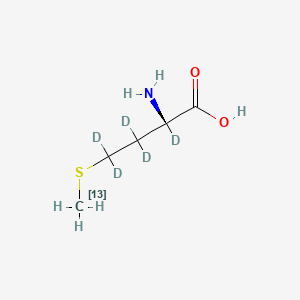
![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B12422014.png)
